

Isochlortetracycline CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isochlortetracycline*

Cat. No.: B565029

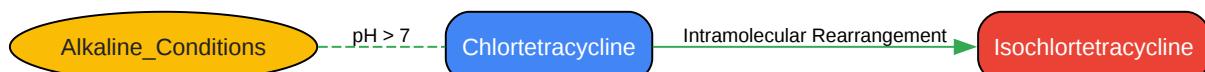
[Get Quote](#)

An In-Depth Technical Guide to Isochlortetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlortetracycline is a key substance in the study of tetracycline antibiotics, primarily recognized as an inactive degradation product of chlortetracycline.^{[1][2]} Its formation and presence are critical parameters in the quality control and stability analysis of chlortetracycline-containing pharmaceutical products and in the monitoring of antibiotic residues in food products and the environment. This technical guide provides a comprehensive overview of **isochlortetracycline**, including its chemical identity, analytical methodologies for its detection and quantification, and the pathway of its formation from chlortetracycline.


Core Chemical and Physical Data

A summary of the essential chemical and physical properties of **isochlortetracycline** is presented below. This data is crucial for its identification and for the development of analytical methods.

Property	Value	Source(s)
CAS Number	514-53-4	[3]
Molecular Formula	C ₂₂ H ₂₃ CIN ₂ O ₈	[3]
Molecular Weight	478.9 g/mol	[3]
Synonyms	7-Chloroisotetracycline, Isoaureomycin	
Appearance	Solid	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	

Formation of Isochlortetracycline from Chlortetracycline

Isochlortetracycline is formed from chlortetracycline under alkaline conditions. This degradation pathway is a critical consideration in the manufacturing, storage, and analysis of chlortetracycline. The process involves an intramolecular rearrangement.

[Click to download full resolution via product page](#)

Caption: Degradation pathway of Chlortetracycline to **Isochlortetracycline** under alkaline conditions.

Experimental Protocols for Analysis

The accurate detection and quantification of **isochlortetracycline** are paramount, especially in the context of analyzing chlortetracycline purity and stability. Various high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods have been developed for this purpose.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly sensitive and specific for the simultaneous measurement of chlortetracycline and its degradation products, including **isochlortetracycline**, in complex matrices like swine manure.

Sample Preparation:

- Extraction of the sample with an appropriate solvent.
- Dilution of the extract.
- Centrifugation to remove particulate matter.
- Ultrafiltration of the supernatant.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
Column	UHPLC C18 column
Mobile Phase	A solvent gradient is used.
Run Time	Approximately 3.5 minutes with a 1.5-minute re-equilibration.
Internal Standard	d(6)-tetracycline is used for quantification.
Detection	Tandem Mass Spectrometry (MS/MS)
Method Detection Limit (ICTC)	7.3 pg/µL
Linearity Range	1 to 10,000 pg/µL

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDAD)

This method provides a cost-effective and rapid approach for the separation and quantification of tetracycline and its epimers, and can be adapted for **isochlortetracycline** analysis.

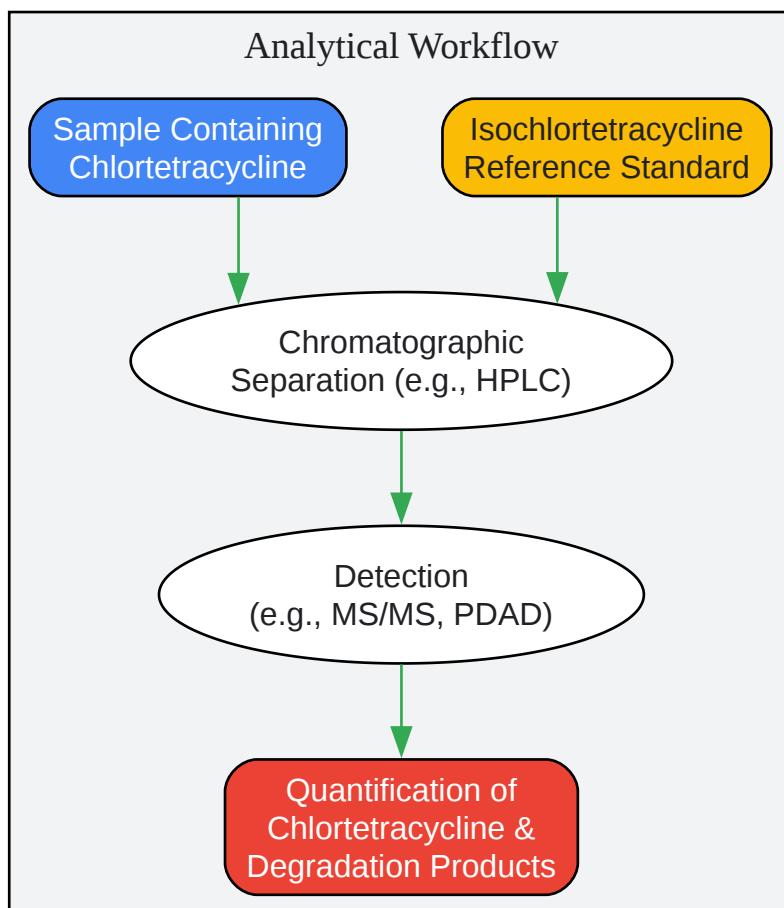
Chromatographic Conditions:

Parameter	Condition
Column	Inertsil® WP300 C4, 5 µm, 4.6 × 150 mm
Mobile Phase	Isocratic aqueous mobile phase
Run Time	Less than 4.5 minutes per sample
Detection	Photodiode Array Detector (PDAD)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Standard Solutions

This method is suitable for distinguishing different forms of tetracyclines, including isomers and degradation products, in standard solutions.

Sample Preparation:


- Prepare stock and mixed standard solutions in methanol and store at -80°C.
- On the day of analysis, further dilute the samples in solutions of varying pH (e.g., 4.0, 4.7, 7.1, 7.8) to evaluate pH effects.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
LC System	Shimadzu Prominence LC
Mass Spectrometer	Sciex 4000 qTrap
Column	Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 μ m)
Mobile Phase A	Water with 5% MeOH and 0.1% formic acid
Mobile Phase B	MeOH and 0.1% formic acid
Oven Temperature	40 °C
Injection Volume	2 μ L
MS Mode	Multiple Reaction Monitoring (MRM)

Use as a Reference Standard

Due to its consistent formation under specific conditions, **isochlortetracycline** serves as an essential reference standard in chromatographic analyses. Its use allows for the accurate identification and quantification of chlortetracycline and its related degradation products in various samples, ensuring the quality and safety of pharmaceutical formulations and food products.

[Click to download full resolution via product page](#)

Caption: Use of **Isochlortetracycline** as a reference standard in analytical workflows.

Conclusion

Isochlortetracycline, while biologically inactive, plays a crucial role in the pharmaceutical and analytical sciences. A thorough understanding of its properties, formation, and the methods for its analysis is vital for professionals involved in the development, manufacturing, and quality control of tetracycline-based drugs, as well as for those in the field of food safety and environmental monitoring. The detailed methodologies and data presented in this guide serve as a valuable resource for these applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isochlortetracycline | C₂₂H₂₃CIN₂O₈ | CID 54678405 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isochlortetracycline CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b565029#isochlortetracycline-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b565029#isochlortetracycline-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com